![molecular formula C23H25N3O6S B2563321 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate CAS No. 851127-60-1](/img/structure/B2563321.png)
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Steric Effects and Acidities
Research has explored the steric effects of tert-butyl groups in tert-butylbenzoic acids, demonstrating enhanced acidity due to steric inhibition of resonance and pole-induced dipole interactions. This suggests potential applications in understanding and designing compounds with specific acidity profiles for industrial and pharmaceutical purposes (Kulhanek et al., 1999).
Antiferromagnetic Exchange Interactions
The synthesis and study of compounds like 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) reveal insights into antiferromagnetic exchange interactions among spins in molecular structures. These findings have implications for materials science, particularly in the development of molecular magnets and spintronic devices (Fujita et al., 1996).
Chemiluminescence from Sulfanyl-substituted Compounds
The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including their synthesis, stability, and base-induced chemiluminescence, offers insights into developing sensitive analytical methods for detecting biological and chemical substances (Watanabe et al., 2010).
Organic Magnetic Materials
Investigations into benzimidazole-based organic magnetic materials, examining the role of hydrogen bonds in crystal scaffolding or exchange linkers, contribute to the understanding and design of organic magnetic materials. These materials have potential applications in data storage and molecular electronics (Ferrer et al., 2001).
Radical Trapping and Antioxidant Activity
Studies on the radical trapping ability of various antioxidants, including butylated hydroxytoluene and propyl gallate, provide insights into their potential use in preventing oxidative stress in biological systems. This research has implications for the development of therapeutic agents against diseases associated with oxidative damage (Soares et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-14-20(33-19-10-8-7-9-18(19)26(28)29)21(25(24-14)23(2,3)4)32-22(27)15-11-16(30-5)13-17(12-15)31-6/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPUCAXDKOGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea](/img/structure/B2563238.png)
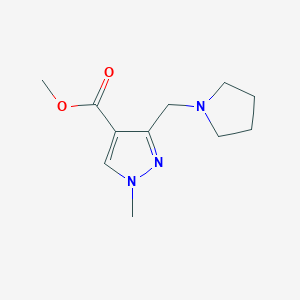

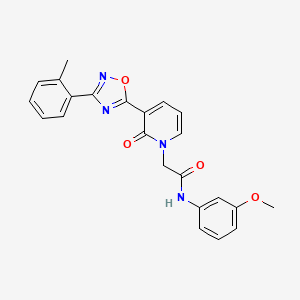
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2563245.png)
![N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2563246.png)
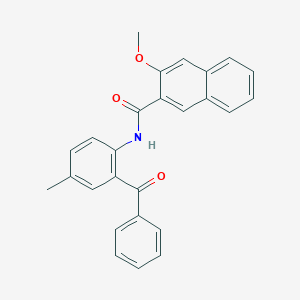
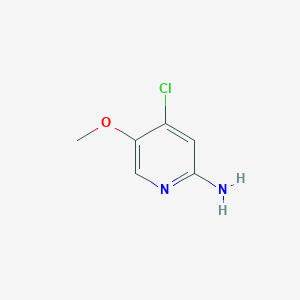
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2563251.png)
![2-[(4-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B2563252.png)
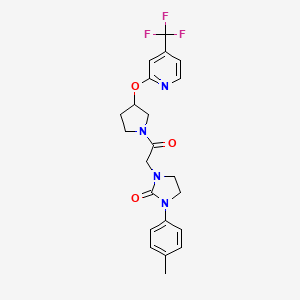
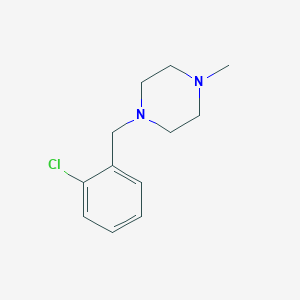

![4-Cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2563259.png)
